

statistical analysis considerations for DHFR polymorphism studies

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DHFR Polymorphism Studies: A Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the statistical analysis of Dihydrofolate Reductase (DHFR) polymorphism studies.

Frequently Asked Questions (FAQs)

Q1: What are the initial quality control steps for my genotyping data before statistical analysis?

A1: Before proceeding with association analysis, it is crucial to perform several quality control checks on your genotyping data. The first step is to assess the genotyping call rate for each sample and each single nucleotide polymorphism (SNP). Samples or SNPs with a low call rate (typically < 95%) should be removed. Secondly, you should test for deviations from Hardy-Weinberg Equilibrium (HWE) in your control group.[1][2] A significant deviation may indicate genotyping errors, population stratification, or selection bias. Finally, it is advisable to check for duplicate or related individuals in your sample set and handle them appropriately, as they can inflate test statistics.[3][4]

Q2: How do I address the issue of population stratification in my study?

Troubleshooting & Optimization





A2: Population stratification, the presence of systematic differences in allele frequencies between subpopulations, can lead to spurious associations.[5][6][7][8][9] Several methods can be used to mitigate this issue. One common approach is to use genomic control, which adjusts the statistical test statistic by an inflation factor.[5] Another powerful method is principal component analysis (PCA), which can identify and correct for underlying population structure by including the top principal components as covariates in your regression model.[5][6][7] For family-based studies, transmission disequilibrium tests (TDT) are robust to population stratification.

Q3: What is the importance of correcting for multiple testing in DHFR polymorphism studies?

A3: When you test multiple SNPs for association with a trait, the probability of obtaining a false-positive result (a Type I error) increases.[10][11][12] Multiple testing corrections adjust the p-value threshold for statistical significance to account for the number of tests performed. Common methods include the Bonferroni correction, which is simple but can be overly conservative, and methods that control the False Discovery Rate (FDR), such as the Benjamini-Hochberg procedure, which offers a better balance between finding true associations and controlling for false positives.[11][12][13][14]

Q4: When should I consider haplotype analysis, and what are the advantages?

A4: Haplotype analysis is particularly useful when multiple polymorphisms in the DHFR gene are in linkage disequilibrium (LD), meaning they are inherited together more often than expected by chance. Analyzing haplotypes, which are combinations of alleles at different loci on the same chromosome, can provide greater statistical power to detect disease associations than analyzing single SNPs individually.[15] This is because a haplotype may better capture the effect of an ungenotyped causal variant.

Troubleshooting Guides

Problem 1: Significant deviation from Hardy-Weinberg Equilibrium (HWE) in the control group.

- Possible Cause 1: Genotyping Error.
 - Solution: Re-examine the raw genotyping data for the problematic SNP. Look for ambiguous genotype calls or systematic issues with the assay. It may be necessary to regenotype the samples for that SNP using a different method.



- Possible Cause 2: Population Stratification.
 - Solution: If your control group is composed of individuals from different ancestral backgrounds, this can lead to HWE deviation. Apply methods to correct for population stratification, such as principal component analysis (PCA).[5][6][7]
- Possible Cause 3: Non-random Mating.
 - Solution: While less common in large, population-based studies, non-random mating can affect HWE. This is a factor to consider in the interpretation of your results, though it is not a technical error.
- Possible Cause 4: Selection Bias in Control Recruitment.
 - Solution: Review your control recruitment strategy to ensure it did not inadvertently enrich for or against certain genotypes.

Problem 2: High rate of missing genotypes for a specific SNP.

- Possible Cause 1: Poor Assay Performance.
 - Solution: The PCR primers or probe for that specific SNP may be suboptimal. Redesigning the genotyping assay may be necessary.
- Possible Cause 2: Low DNA Quality.
 - Solution: Degraded or low-concentration DNA can lead to genotyping failure. Assess the quality and quantity of your DNA samples.
- Statistical Solution: Imputation.
 - Solution: If re-genotyping is not feasible, you can use imputation methods to infer the
 missing genotypes based on the genotypes of nearby correlated SNPs (haplotype
 information) from a reference panel.[16][17][18][19][20] This can help to recover some of
 the information and increase statistical power.

Problem 3: Inconsistent results when replicating a previously reported association.



- Possible Cause 1: Insufficient Statistical Power.
 - Solution: Your replication study may have a smaller sample size than the original study, leading to insufficient power to detect the association.[21][22][23][24] Conduct a power analysis to determine the required sample size to detect the previously reported effect size.
- Possible Cause 2: Differences in Population Characteristics.
 - Solution: The genetic background and environmental exposures of your study population may differ from the original study population, leading to different results. This is a biological consideration rather than a statistical error.
- Possible Cause 3: "Winner's Curse".
 - Solution: The effect size reported in the initial discovery study may be an overestimation.
 Your replication study may be providing a more accurate, albeit smaller and non-significant, effect size.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data from a case-control study investigating the association between a DHFR polymorphism and disease risk.

Table 1: Genotype and Allele Frequencies of DHFR Polymorphism (rsXXXXX)



Genotype/Allele	Cases (n=500)	Controls (n=500)	p-value
Genotype			
GG	200 (40%)	250 (50%)	
GA	250 (50%)	200 (40%)	-
AA	50 (10%)	50 (10%)	0.02
Allele			
G	650 (65%)	700 (70%)	
Α	350 (35%)	300 (30%)	0.04

^{*}Statistically significant at p < 0.05

Table 2: Association of DHFR Polymorphism (rsXXXXX) with Disease Risk

Genotype	Odds Ratio (OR)	95% Confidence Interval (CI)	p-value
GA vs GG	1.56	1.20 - 2.03	0.001
AA vs GG	1.25	0.78 - 2.00	0.35
Allelic Model			
A vs G	1.25	1.01 - 1.54	0.04

^{*}Statistically significant at p < 0.05

Experimental Protocols

Protocol 1: DHFR Genotyping using PCR-RFLP

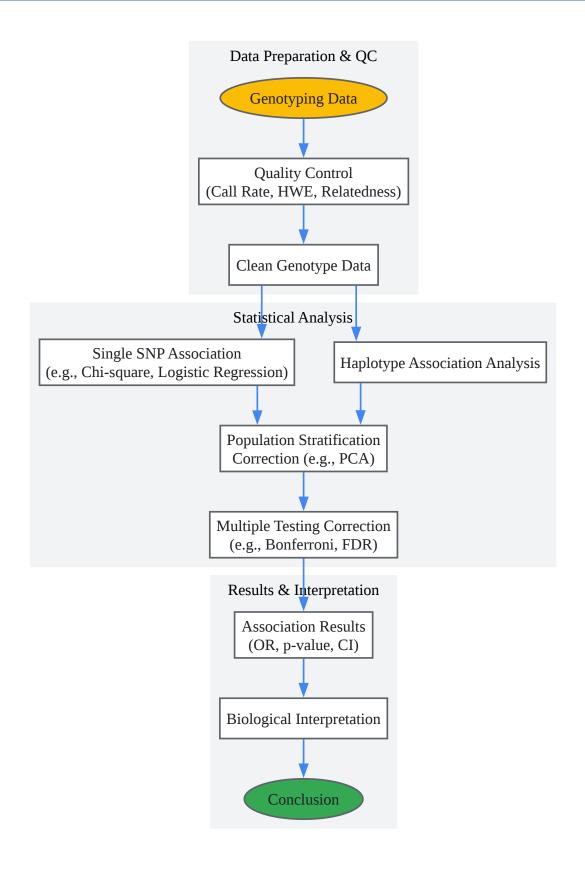
This protocol describes a general workflow for genotyping a known DHFR polymorphism using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).



- DNA Extraction: Isolate genomic DNA from whole blood or other appropriate tissue samples using a standard DNA extraction kit.
- · PCR Amplification:
 - Design PCR primers flanking the polymorphic site of interest.
 - Perform PCR to amplify the DNA segment containing the polymorphism. A typical reaction mixture includes DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.
 - Use a thermal cycler with an optimized cycling program (denaturation, annealing, and extension temperatures and times).
- Restriction Enzyme Digestion:
 - Choose a restriction enzyme that specifically recognizes and cuts one of the alleles of the polymorphism.
 - Incubate the PCR product with the chosen restriction enzyme at its optimal temperature for a sufficient duration.
- Gel Electrophoresis:
 - Separate the digested DNA fragments by size using agarose gel electrophoresis.
 - Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
- Genotype Determination:
 - The pattern of DNA bands will indicate the genotype of each sample. For example, a
 homozygous individual for the uncuttable allele will show one larger band, a homozygous
 individual for the cuttable allele will show two smaller bands, and a heterozygous
 individual will show all three bands.

Visualizations

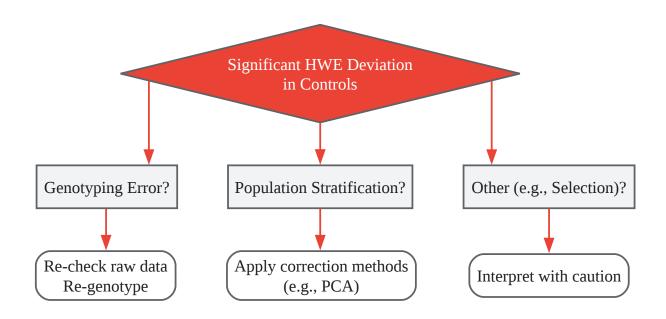




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Caption: Workflow for statistical analysis of DHFR polymorphism data.





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Caption: Troubleshooting guide for Hardy-Weinberg Equilibrium deviations.

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